molecular formula C14H22ClN5 B8090991 N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)

Numéro de catalogue: B8090991
Poids moléculaire: 295.81 g/mol
Clé InChI: BPOGPTJMONRLTL-IYJPBCIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride) is a useful research compound. Its molecular formula is C14H22ClN5 and its molecular weight is 295.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrochloride), often referred to as a derivative of Tofacitinib, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C14H23ClN2
  • Molecular Weight : 254.8 g/mol
  • CAS Number : 477600-73-0

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine functions primarily as a Janus kinase (JAK) inhibitor . JAKs are crucial in the signaling pathways of various cytokines and growth factors, which play roles in immune response and hematopoiesis. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses.

Inhibition Profile

The compound has shown selective inhibition against JAK1, which is particularly relevant for treating autoimmune diseases and certain types of cancer. The selectivity towards JAK1 over other kinases minimizes off-target effects, enhancing its safety profile.

Anticancer Properties

Research indicates that compounds similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit anticancer activity through various mechanisms:

  • Cytotoxicity : Studies show that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells and demonstrated significant cytotoxic effects compared to standard treatments like bleomycin .
  • Targeting Cancer Pathways : The compound's mechanism involves disrupting critical signaling pathways involved in tumor growth and survival. This includes inhibition of the JAK/STAT pathway which is often upregulated in malignancies.

Anti-inflammatory Effects

The compound's ability to inhibit JAK1 also translates into anti-inflammatory effects. This is particularly beneficial in conditions such as rheumatoid arthritis and psoriasis where JAK inhibitors have shown promise in clinical settings.

Case Studies

Several studies have investigated the efficacy of JAK inhibitors similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:

  • Clinical Trials : In clinical settings, patients with rheumatoid arthritis treated with JAK inhibitors reported significant improvement in disease activity scores. These findings suggest that the compound may provide similar benefits due to its targeted action on JAK pathways.
  • Preclinical Models : Animal models have shown that treatment with compounds structurally related to this piperidine derivative can reduce tumor size and improve survival rates in models of lymphoma and solid tumors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
InhibitionSelective inhibition of JAK1
Anti-inflammatoryReduces inflammatory markers
Clinical EfficacyImproved disease activity in RA

Applications De Recherche Scientifique

Pharmaceutical Development

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily recognized as an intermediate in the synthesis of Tofacitinib (Xeljanz), a Janus kinase inhibitor used for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis .

Research has demonstrated that this compound exhibits significant biological activity by inhibiting Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in inflammatory responses. This inhibition leads to a reduction in inflammation and modulation of immune responses .

Chemical Synthesis Intermediates

The compound serves as an important synthetic intermediate in the production of other pharmaceutical agents. Its structural characteristics allow it to be modified to create new derivatives with potentially enhanced efficacy or reduced side effects .

Case Study 1: Tofacitinib Efficacy

In clinical studies involving Tofacitinib, patients with moderate to severe rheumatoid arthritis showed significant improvement in symptoms when treated with the drug derived from this compound. The mechanism of action was linked to the selective inhibition of JAK pathways .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of N-(methyl)-N-(piperidine) derivatives highlighted the efficiency of using N-methyl-N-(piperidinyl) precursors in producing high yields of Tofacitinib-related compounds. The research emphasized the importance of reaction conditions and purification methods to achieve pharmaceutical-grade products .

Propriétés

IUPAC Name

N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5.ClH/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14;/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17);1H/t10-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOGPTJMONRLTL-IYJPBCIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.